![molecular formula C11H7BrF3NO2 B1414400 Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate CAS No. 1806850-14-5](/img/structure/B1414400.png)
Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate
Overview
Description
Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate (EBCT) is a compound that has been studied for its potential use in a variety of scientific research applications. It is a brominated benzoate ester that has been found to possess interesting properties that make it suitable for use in a range of laboratory experiments.
Scientific Research Applications
Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate has been studied for its potential use in a variety of scientific research applications. It has been found to be a useful reagent in the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of polymers for use in drug delivery systems, as well as in the synthesis of polymers for use in tissue engineering and regenerative medicine.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate is not well understood. However, it is believed that the compound acts as an electrophile, which means that it is capable of forming a covalent bond with a nucleophile. This covalent bond formation is thought to be responsible for the compound's ability to form a range of compounds, including those with pharmaceutical, agrochemical, and polymer applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate are not well understood. However, studies have suggested that the compound may have an effect on the synthesis of certain proteins and enzymes, as well as on the metabolism of certain compounds. Additionally, studies have suggested that the compound may have an effect on the expression of certain genes.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate in laboratory experiments include its low cost, its relatively simple synthesis, and its wide range of applications. Additionally, the compound is relatively stable and has a low toxicity. However, there are some limitations to using Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate in laboratory experiments. For example, the compound is not soluble in water, which can limit its use in certain experiments. Additionally, the compound is not very reactive, which can limit its use in certain reactions.
Future Directions
There are a number of potential future directions for the study of Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate. One potential direction is to study the compound's effects on other biochemical and physiological processes. Additionally, further research could be conducted to determine the compound's potential for use in drug delivery systems and tissue engineering. Additionally, further research could be conducted to determine the compound's potential for use in the synthesis of other compounds, such as agrochemicals and polymers. Finally, further research could be conducted to determine the compound's potential for use in the synthesis of more complex compounds, such as pharmaceuticals.
properties
IUPAC Name |
ethyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c1-2-18-10(17)8-6(5-16)3-4-7(12)9(8)11(13,14)15/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIOMRAKVILZIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1C(F)(F)F)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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